N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine
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Overview
Description
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethylsilyl)propyl]guanidine is a chemical compound with the molecular formula C11H27N3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its strong basicity and is often used as a catalyst or reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethylsilyl)propyl]guanidine can be synthesized through the reaction of cyanogen chloride with dimethylamine in a 1:2 molar ratio . The reaction typically involves refluxing the mixture over granulated barium oxide and then fractionally distilling the product to achieve high purity.
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethylsilyl)propyl]guanidine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pentavalent bismuth is a common reagent used in the oxidation reactions involving this compound.
Substitution: Alkyl halides are commonly used in substitution reactions to form alkyl nitriles.
Major Products Formed
Scientific Research Applications
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethylsilyl)propyl]guanidine has several scientific research applications:
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetramethyl-N’'-[3-(trimethylsilyl)propyl]guanidine exerts its effects involves its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates. In oxidation reactions, it promotes the transfer of oxygen atoms to the substrate, leading to the formation of aldehydes and ketones .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: This compound is similar in structure but lacks the trimethylsilyl group.
1,1,3,3-Tetramethylguanidine: Another similar compound, used as a base in organic synthesis.
Uniqueness
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethylsilyl)propyl]guanidine is unique due to the presence of the trimethylsilyl group, which enhances its solubility in organic solvents and increases its reactivity in certain chemical reactions. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
91461-17-5 |
---|---|
Molecular Formula |
C11H27N3Si |
Molecular Weight |
229.44 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-(3-trimethylsilylpropyl)guanidine |
InChI |
InChI=1S/C11H27N3Si/c1-13(2)11(14(3)4)12-9-8-10-15(5,6)7/h8-10H2,1-7H3 |
InChI Key |
DRTOEWIOHSJODS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NCCC[Si](C)(C)C)N(C)C |
Origin of Product |
United States |
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